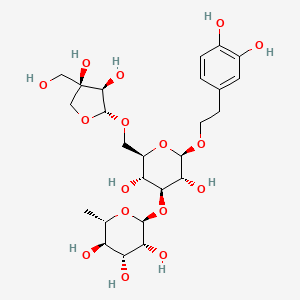
Peiioside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peiioside B is a phenylethanoid glycoside, a type of natural compound known for its diverse biological activities. It is isolated from the stems of Callicarpa peii H.T. Chang . The molecular formula of this compound is C25H38O16, and it has a molecular weight of 594.6 g/mol . This compound is part of a larger family of phenylethanoid glycosides, which are known for their antioxidant, anti-inflammatory, and antimicrobial properties.
Méthodes De Préparation
Peiioside B is typically isolated from natural sources rather than synthesized chemically. The primary source is the n-BuOH fraction of the methanol extract of the stems of Callicarpa peii The isolation process involves several chromatographic techniques to purify the compound
Analyse Des Réactions Chimiques
Peiioside B, like other phenylethanoid glycosides, can undergo various chemical reactions:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the glycosidic linkage. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield alcohol derivatives.
Applications De Recherche Scientifique
Peiioside B has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a natural antioxidant.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for further studies in cellular biology.
Medicine: Due to its anti-inflammatory and antimicrobial properties, this compound is being investigated for potential therapeutic applications.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries.
Mécanisme D'action
The exact mechanism of action of Peiioside B is not fully understood. it is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators. The molecular targets and pathways involved are likely related to its phenolic structure, which allows it to scavenge free radicals and reduce oxidative damage .
Comparaison Avec Des Composés Similaires
Peiioside B is similar to other phenylethanoid glycosides such as acteoside and forsythoside B. These compounds share a common phenylethanoid structure but differ in their glycosidic linkages and substituents. This compound is unique due to its specific glycosidic configuration and the presence of additional hydroxyl groups, which may contribute to its distinct biological activities .
Similar Compounds
- Acteoside
- Forsythoside B
- Peiioside A
This compound stands out due to its unique structural features and the specific biological activities it exhibits.
Propriétés
Formule moléculaire |
C25H38O16 |
|---|---|
Poids moléculaire |
594.6 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C25H38O16/c1-10-15(29)17(31)18(32)23(39-10)41-20-16(30)14(7-37-24-21(34)25(35,8-26)9-38-24)40-22(19(20)33)36-5-4-11-2-3-12(27)13(28)6-11/h2-3,6,10,14-24,26-35H,4-5,7-9H2,1H3/t10-,14+,15-,16+,17+,18+,19+,20-,21-,22+,23-,24+,25+/m0/s1 |
Clé InChI |
MDGFXWIFYYDOTA-CHVKVUDMSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


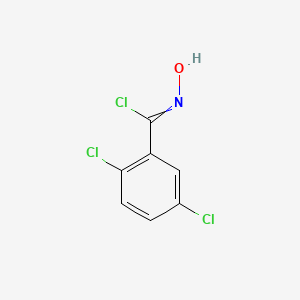
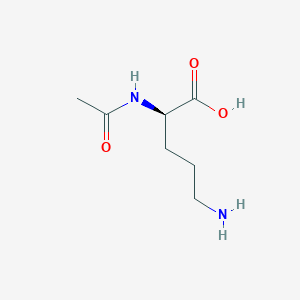
![[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12438311.png)
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438317.png)
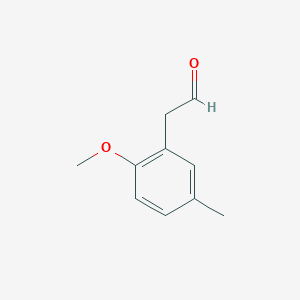
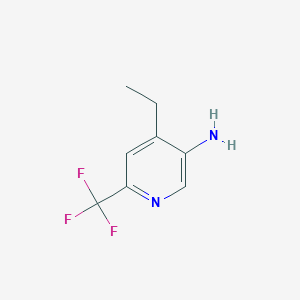
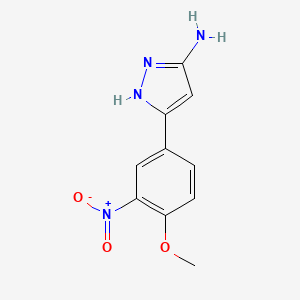

![1-[4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12438337.png)
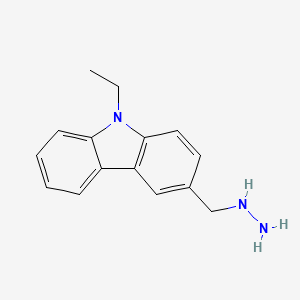
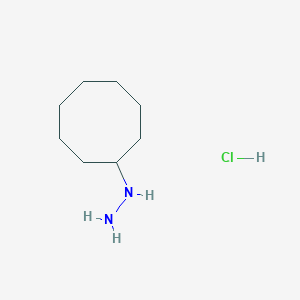

![ammonium (2E)-7-[(2-amino-2-carboxyethyl)sulfanyl]-2-[(2,2-dimethylcyclopropyl)formamido]hept-2-enoate](/img/structure/B12438353.png)

